molecular formula C5H2Cl2N2O2 B1322329 4,6-Dichloropyrimidine-2-carboxylic acid CAS No. 684220-30-2

4,6-Dichloropyrimidine-2-carboxylic acid

Cat. No.: B1322329
CAS No.: 684220-30-2
M. Wt: 192.98 g/mol
InChI Key: XTPRJRYOVQDBID-UHFFFAOYSA-N
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Description

4,6-Dichloropyrimidine-2-carboxylic acid is a chemical compound with the CAS Number: 684220-30-2 . It has a molecular weight of 192.99 and its linear formula is C5H2Cl2N2O2 . It is a solid substance stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of this compound involves a reaction with potassium permanganate in water and acetone . The reaction mixture is refluxed for 45 minutes, then poured into 0.5M KHSO4 and extracted three times with ethyl acetate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Key: XTPRJRYOVQDBID-UHFFFAOYSA-N . It consists of 11 heavy atoms, 6 of which are aromatic .


Chemical Reactions Analysis

Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine . It was used in the synthesis of N-substituted azacalix pyrimidines .


Physical And Chemical Properties Analysis

This compound is a white to cream or pale yellow solid . It has a boiling point of 424°C at 760 mmHg . Its solubility is calculated to be 0.455 mg/ml .

Scientific Research Applications

Synthesis Processes and Mechanisms

  • 4,6-Dichloropyrimidine-2-carboxylic acid is utilized in 'green' synthesis processes. An improved synthesis route for 2-substituted 4,6-dichloropyrimidines has been developed, emphasizing the use of less toxic reactants and yielding up to 80% efficiency. This process is of particular interest in general synthetic chemistry due to its applicability to all nitrogen heterocycle chlorinations with phosphoryl chloride (Opitz et al., 2015).

Interaction Studies

  • Studies on the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters have resulted in previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This research provides insights into the potential synthesis of biologically active compounds from these derivatives (Zinchenko et al., 2018).

Co-crystal Design

  • This compound derivatives are used in designing co-crystals with carboxylic acids. These co-crystals have been characterized by single-crystal X-ray diffraction, revealing various proton-accepting sites and hydrogen bonding patterns. This research contributes to understanding the structural aspects of co-crystal formation (Rajam et al., 2018).

Biochemical and Pharmacological Research

  • The compound's derivatives have shown inhibitory effects on immune-activated nitric oxide production. This suggests potential pharmacological applications, particularly for 5-fluoro-2-amino-4,6-dichloropyrimidine, which demonstrated higher activity compared to other derivatives (Jansa et al., 2014).

Materials Science and Optoelectronics

  • Derivatives of this compound have been explored in the field of nonlinear optics (NLO). Structural parameters and electronic properties of these derivatives suggest their potential in NLO applications and optoelectronic devices (Hussain et al., 2020).

Synthesis of Novel Compounds

  • The compound is used in synthesizing new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines. This highlights its role as a versatile precursor in the development of novel pyrimidine-based structures, with potential applications in various chemical and pharmaceutical research areas (Zinchenko et al., 2017).

Molecular Geometry and Dimer Interactions

  • Ab initio and DFT calculations on 2-Aminopyrimidine and 2-Amino-4,6-dichloropyrimidine have been performed to understand their molecular geometries and dimer interactions. Such studies are crucial for comprehending the structural aspects of DNA and RNA bases (Hasanein & Senior, 2007).

Safety and Hazards

The compound is considered hazardous. It has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

4,6-dichloropyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-2-1-3(7)9-4(8-2)5(10)11/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPRJRYOVQDBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623164
Record name 4,6-Dichloropyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684220-30-2
Record name 4,6-Dichloropyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloropyrimidine-2-carboxylic acid
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